D-2-Aminobutyric acid D-2-Aminobutyric acid , also known as D-2-aminobutyrate, belongs to the class of organic compounds known as d-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom. Thus, is considered to be a fatty acid lipid molecule. is soluble (in water) and a moderately acidic compound (based on its pKa). has been primarily detected in saliva, feces, urine, and blood. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in a number of food items such as common pea, pulses, green bean, and nuts. This makes a potential biomarker for the consumption of these food products.
D-alpha-aminobutyric acid is an optically active form of alpha-aminobutyric acid having D-configuration. It is an alpha-aminobutyric acid and a D-alpha-amino acid. It is an enantiomer of a L-alpha-aminobutyric acid.
Brand Name: Vulcanchem
CAS No.: 2623-91-8
VCID: VC21537032
InChI: InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
SMILES: CCC(C(=O)O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

D-2-Aminobutyric acid

CAS No.: 2623-91-8

VCID: VC21537032

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

D-2-Aminobutyric acid - 2623-91-8

Description

D-2-Aminobutyric acid, also known as D-alpha-aminobutyric acid, is an optically active form of alpha-aminobutyric acid with a D-configuration. It is a non-natural amino acid, meaning it is not one of the twenty standard amino acids encoded by the genetic code. This compound is of interest in various fields, including pharmaceuticals and biochemical research, due to its unique properties and potential applications.

Synthesis of D-2-Aminobutyric Acid

The synthesis of D-2-aminobutyric acid can be achieved through enzymatic methods, which offer high atomic economy and low environmental impact. A tri-enzymatic system involving l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed for its synthesis. This method uses l-threonine as a starting material and produces carbon dioxide and water as by-products, achieving high yields and enantioselectivity .

Synthesis Steps

  • Starting Material: L-threonine

  • Enzymes Involved:

    • L-threonine ammonia lyase (l-TAL)

    • D-amino acid dehydrogenase (d-AADH)

    • Formate dehydrogenase (FDH)

  • By-Products: Carbon dioxide and water

Applications and Research Findings

D-2-Aminobutyric acid serves as an important intermediate in pharmaceutical production. While specific applications of D-2-aminobutyric acid itself are less documented compared to its L-counterpart, research on 2-aminobutyric acid in general highlights its role in modulating glutathione homeostasis and protecting against oxidative stress .

Protective Effects Against Oxidative Stress

  • Mechanism: Increases intracellular glutathione levels by activating AMPK.

  • Benefits: Protects against doxorubicin-induced cardiomyopathy in mice by elevating myocardial glutathione levels .

Availability and Commercial Sources

D-2-Aminobutyric acid is available from several commercial sources, including Thermo Scientific Chemicals and Sigma-Aldrich, with high purity levels (typically 98% or higher) .

Commercial Sources

  • Thermo Scientific Chemicals: Catalog number L14096.06, purity ≥98.0 to ≤102.0% .

  • Sigma-Aldrich: CAS Number 2623-91-8, purity 98% .

CAS No. 2623-91-8
Product Name D-2-Aminobutyric acid
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name (2R)-2-aminobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Standard InChIKey QWCKQJZIFLGMSD-GSVOUGTGSA-N
Isomeric SMILES CC[C@H](C(=O)[O-])[NH3+]
SMILES CCC(C(=O)O)N
Canonical SMILES CCC(C(=O)[O-])[NH3+]
Physical Description Solid
Solubility 278 mg/mL
Synonyms D-2-Aminobutyricacid;(R)-2-Aminobutanoicacid;2623-91-8;D-(-)-2-Aminobutyricacid;(2R)-2-aminobutanoicacid;D-alpha-aminobutyricacid;(R)-(-)-2-Aminobutyricacid;D(-)-2-Aminobutyricacid;D-2-Aminobutyrate;D-2-Aminobutanoate;D-a-aminobutyricacid;delta-2-Aminobutyrate;D-2-Aminobuttersaeure;delta-2-Aminobutanoate;(R)-2-Aminobutanoate;2R-amino-butanoicacid;D-2-Aminobutanoicacid;(2R)-2-aminobutanoate;(R)-2-amino-Butanoate;delta-2-Aminobuttersaeure;(r)-2-aminobutyricacid;delta-2-Aminobutyricacid;delta-2-Aminobutanoicacid;(R)-2-amino-Butanoicacid;delta-alpha-aminobutyricacid
PubChem Compound 439691
Last Modified Aug 15 2023

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